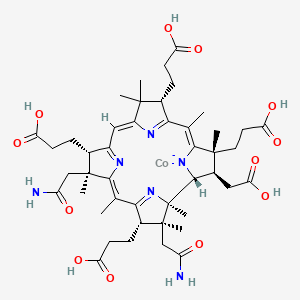

cob(I)yrinic acid a,c diamide

Description

Contextualization within Corrinoid Biosynthesis Research

The biosynthesis of cobalamin is a sophisticated process involving approximately 30 enzymatic steps and is exclusively performed by certain bacteria and archaea. nih.govnih.gov Two primary pathways for cobalamin synthesis have been identified: an aerobic (oxygen-dependent) route and an anaerobic (oxygen-independent) route. pnas.orgnih.gov Cob(I)yrinic acid a,c-diamide is a key intermediate in the anaerobic pathway. wikipedia.org

The fundamental difference between the two pathways lies in the timing of cobalt insertion into the corrin (B1236194) ring. In the anaerobic pathway, cobalt is incorporated early in the process, at the precorrin-2 (B1239101) stage. nih.gov In contrast, the aerobic pathway sees cobalt insertion at a later stage, into a molecule called hydrogenobyrinic acid a,c-diamide. nih.gov Cob(I)yrinic acid a,c-diamide is formed after a series of methylations, ring contraction, and other modifications of the corrin ring. wikipedia.orgnih.gov Its formation represents a convergence point with the aerobic pathway, as subsequent steps to complete the cobalamin molecule share similarities. wikipedia.org

Historical Perspectives on Corrinoid Biosynthesis Elucidation

The journey to understanding vitamin B12 biosynthesis has been a long and complex one, spanning over a century and earning two Nobel Prizes. karger.comnih.gov The initial focus was on the clinical effects of pernicious anemia and its treatment with liver extract. nih.gov The isolation and crystallization of vitamin B12 in the mid-20th century by two independent groups, and the subsequent determination of its intricate structure by Dorothy Hodgkin, were monumental achievements. karger.comnih.gov

Elucidating the biosynthetic pathway proved to be a formidable challenge due to the complexity of the molecule and the instability of many of its intermediates, particularly in the anaerobic pathway. pnas.orgnih.gov For many years, the anaerobic route was considered enigmatic. pnas.orgnih.gov A significant breakthrough came from studying the anaerobic pathway in bacteria like Bacillus megaterium and Salmonella typhimurium. pnas.orgnih.govasm.org Through a combination of genetic engineering, enzymology, and advanced spectroscopic techniques like NMR, researchers were able to isolate and characterize the previously elusive intermediates, including cob(I)yrinic acid a,c-diamide. pnas.orgasm.org The identification of the genes and enzymes responsible for each step, such as the cbi gene cluster in the anaerobic pathway, was crucial to piecing together the entire sequence of reactions. asm.orgwikigenes.org

Fundamental Significance as a Metabolic Intermediate

Cob(I)yrinic acid a,c-diamide holds a pivotal position in the anaerobic biosynthesis of cobalamin. It is the product of a series of enzymatic reactions that begin with uroporphyrinogen III and involve cobalt chelation, multiple methylations, and the intricate contraction of the macrocycle. pnas.orgwikipedia.org

The formation of cob(I)yrinic acid a,c-diamide is catalyzed by the enzyme Cob(II)yrinic acid a,c-diamide reductase (CobR), which reduces the central cobalt ion from the Co(II) to the Co(I) state. researchgate.netwikipedia.org This reduction is critical as it activates the cobalt ion, making it a powerful nucleophile for the subsequent adenosylation step. researchgate.net In this next key reaction, the enzyme cob(I)yrinic acid a,c-diamide adenosyltransferase (also known as CobA, CobO, or BtuR in different organisms) catalyzes the transfer of an adenosyl group from ATP to the reduced cobalt ion. hmdb.cawikipedia.org This forms adenosylcob(III)yrinic acid a,c-diamide, a precursor to the final active coenzyme forms of vitamin B12. researchgate.nethmdb.ca

The table below summarizes the key enzymes involved in the formation and immediate subsequent transformation of cob(I)yrinic acid a,c-diamide in the anaerobic pathway.

| Enzyme | Gene (example organism) | Function | Substrate | Product |

| Cob(II)yrinic acid a,c-diamide reductase | cobR (Brucella melitensis) | Reduces the cobalt ion from Co(II) to Co(I). researchgate.netwikipedia.org | Cob(II)yrinic acid a,c-diamide | Cob(I)yrinic acid a,c-diamide |

| Cob(I)yrinic acid a,c-diamide adenosyltransferase | cobA (Salmonella typhimurium) | Transfers an adenosyl group from ATP to the cobalt ion. wikipedia.org | Cob(I)yrinic acid a,c-diamide, ATP | Adenosylcob(III)yrinic acid a,c-diamide, triphosphate |

This sequence of reactions highlights the central role of cob(I)yrinic acid a,c-diamide as a branch point intermediate, leading to the final assembly of the complete vitamin B12 molecule.

Structure

2D Structure

Properties

Molecular Formula |

C45H61CoN6O12- |

|---|---|

Molecular Weight |

936.9 g/mol |

IUPAC Name |

3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoic acid;cobalt |

InChI |

InChI=1S/C45H62N6O12.Co/c1-21-36-24(10-13-32(56)57)41(3,4)28(49-36)18-27-23(9-12-31(54)55)43(6,19-29(46)52)39(48-27)22(2)37-25(11-14-33(58)59)44(7,20-30(47)53)45(8,51-37)40-26(17-35(62)63)42(5,38(21)50-40)16-15-34(60)61;/h18,23-26,40H,9-17,19-20H2,1-8H3,(H10,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62,63);/p-1/t23-,24-,25-,26+,40-,42-,43+,44+,45+;/m1./s1 |

InChI Key |

RIOREOKPRNNJQD-OKJGWHJPSA-M |

Isomeric SMILES |

C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H]([C@@H]([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)O)(C)CC(=O)N)C)CC(=O)O)(C)CCC(=O)O)/C)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)N.[Co] |

Canonical SMILES |

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)N)C)CCC(=O)O)(C)CC(=O)N)C)CC(=O)O)(C)CCC(=O)O.[Co] |

Origin of Product |

United States |

Biosynthetic Pathways and Intermediary Metabolism of Cob I Yrinic Acid A,c Diamide

Aerobic Biosynthesis of Cobalamin

The aerobic pathway of cobalamin biosynthesis is distinguished by its requirement for molecular oxygen and the late insertion of cobalt into the corrin (B1236194) ring. wikipedia.org This pathway is well-characterized in organisms such as Pseudomonas denitrificans. tamu.edu

Precursors to Cob(II)yrinic Acid a,c-Diamide

The aerobic synthesis of cobalamin begins with the transformation of uroporphyrinogen III, a common precursor for all tetrapyrroles. nih.gov Through a series of enzymatic steps involving C-methylations and a ring contraction, uroporphyrinogen III is converted to hydrogenobyrinic acid. nih.gov The enzyme CobB then catalyzes the amidation of the carboxyl groups at positions a and c of hydrogenobyrinic acid, yielding hydrogenobyrinic acid a,c-diamide. nih.govebi.ac.uk The final step preceding the formation of the direct precursor to cob(I)yrinic acid a,c-diamide is the insertion of a cobalt ion into hydrogenobyrinic acid a,c-diamide. This reaction is catalyzed by the cobaltochelatase enzyme complex, CobNST, and results in the formation of cob(II)yrinic acid a,c-diamide. nih.govmdpi.com

Table 1: Key Precursors in the Aerobic Pathway to Cob(II)yrinic Acid a,c-Diamide

| Precursor | Key Enzyme(s) | Product |

| Uroporphyrinogen III | Multiple enzymes | Hydrogenobyrinic acid |

| Hydrogenobyrinic acid | CobB | Hydrogenobyrinic acid a,c-diamide |

| Hydrogenobyrinic acid a,c-diamide | CobNST (Cobaltochelatase) | Cob(II)yrinic acid a,c-diamide |

Enzymatic Reduction to Cob(I)yrinic Acid a,c-Diamide

The conversion of cob(II)yrinic acid a,c-diamide to cob(I)yrinic acid a,c-diamide is a crucial reduction step that prepares the cobalt ion for adenosylation. This reaction is catalyzed by a specific reductase enzyme.

The enzyme responsible for the reduction of the Co(II) center in cob(II)yrinic acid a,c-diamide to Co(I) is Cob(II)yrinic acid a,c-diamide reductase, commonly known as CobR. wikipedia.orgresearchgate.net This enzyme has been purified and characterized from Pseudomonas denitrificans. nih.gov The systematic name for this enzyme is cob(I)yrinic acid-a,c-diamide:FMN oxidoreductase. wikipedia.org The CobR from Brucella melitensis has also been identified and shown to possess co(II)rrin reductase activity. nih.govvulcanchem.com The reduction of the cobalt ion is a prerequisite for the subsequent attachment of the adenosyl group, a critical step in forming the active coenzyme. researchgate.net

CobR is an NADH-dependent flavoenzyme, meaning it requires a flavin cofactor to carry out its catalytic function. nih.govvulcanchem.com Specifically, flavin mononucleotide (FMN) acts as the electron acceptor in the oxidation of NADH. wikipedia.org The reduced flavin (FMNH2) then transfers electrons to the Co(II) ion of cob(II)yrinic acid a,c-diamide, reducing it to Co(I). wikipedia.org The dependence on a flavin cofactor is a common feature of many oxidoreductases involved in complex biosynthetic pathways. researchgate.net In some cases, the reduction of cobalt to Co(I) can be predominantly carried out by flavin itself. mdpi.com

Anaerobic Biosynthesis of Cobalamin

The anaerobic pathway for cobalamin biosynthesis, found in organisms like Salmonella typhimurium and Bacillus megaterium, does not require molecular oxygen. tamu.edupnas.org A key distinction of this pathway is the early insertion of cobalt into the tetrapyrrole macrocycle. portlandpress.com

Divergence and Convergence Points with Aerobic Pathway

The aerobic and anaerobic pathways for cobalamin biosynthesis diverge after the formation of precorrin-2 (B1239101). portlandpress.com In the anaerobic route, cobalt is inserted much earlier, at the level of sirohydrochlorin (B1196429) (factor II), by a chelatase such as CbiK or CbiX. portlandpress.com The subsequent intermediates in the anaerobic pathway are therefore cobalt-containing compounds. pnas.org

Despite the early divergence, the two pathways converge at the formation of cob(II)yrinic acid a,c-diamide. wikipedia.org In the anaerobic pathway, the enzyme CbiA, a cobyrinic acid a,c-diamide synthetase, is responsible for the amidation of the a and c carboxylate groups of cobyrinic acid to form cob(II)yrinic acid a,c-diamide. tamu.edu From this point forward, the subsequent steps, including the reduction to cob(I)yrinic acid a,c-diamide and adenosylation, are chemically identical to the aerobic pathway. wikipedia.org

Table 2: Comparison of Aerobic and Anaerobic Pathways Leading to Cob(I)yrinic Acid a,c-Diamide

| Feature | Aerobic Pathway | Anaerobic Pathway |

| Oxygen Requirement | Yes | No |

| Cobalt Insertion Stage | Late (into hydrogenobyrinic acid a,c-diamide) | Early (into sirohydrochlorin) |

| Key Amidation Enzyme | CobB | CbiA |

| Point of Convergence | Cob(II)yrinic acid a,c-diamide | Cob(II)yrinic acid a,c-diamide |

| Reduction to Cob(I)yrinic acid a,c-diamide | Catalyzed by CobR | Catalyzed by a similar reductase |

Distinctive Enzymatic Steps Leading to Cob(I)yrinic Acid a,c-Diamide

The formation of cob(I)yrinic acid a,c-diamide is a multi-step process involving several key enzymes. In the aerobic pathway, the synthesis begins with uroporphyrinogen III and proceeds through a series of methylations, ring contraction, and other modifications to form hydrogenobyrinic acid a,c-diamide. nih.gov The insertion of cobalt into this metal-free precursor is a pivotal step.

In the anaerobic pathway, cobalt is incorporated much earlier in the process. The journey from uroporphyrinogen III involves a different set of enzymes, designated by "Cbi" gene products, as opposed to the "Cob" gene products of the aerobic pathway. researchgate.net Despite the different initial steps, both pathways converge at the formation of cob(II)yrinic acid a,c-diamide. wikipedia.org

The final step to produce cob(I)yrinic acid a,c-diamide is the reduction of the central cobalt ion from the Co(II) to the Co(I) state. This crucial reduction is catalyzed by a cob(II)yrinic acid a,c-diamide reductase. nih.gov In Pseudomonas denitrificans, this enzyme is an NADH-dependent flavoenzyme. nih.gov The CobR protein from Brucella melitensis has also been identified as having this co(II)rrin reductase activity. researchgate.netnih.gov

The synthesis of the diamide (B1670390) itself, prior to cobalt insertion in the aerobic pathway and as part of the anaerobic sequence, involves specific amidations at the 'a' and 'c' positions of the corrin ring's carboxyl groups. In Salmonella typhimurium, the enzyme cobyrinic acid a,c-diamide synthetase (CbiA) catalyzes this reaction, utilizing glutamine or ammonia (B1221849) as the nitrogen source in an ATP-dependent manner. tamu.edu Similarly, in P. denitrificans, the enzyme CobB performs this function. tamu.edu

Table 1: Key Enzymes in the Formation of Cob(I)yrinic Acid a,c-Diamide

| Enzyme | Gene | Organism | Pathway | Function |

| Cobyrinic acid a,c-diamide synthetase | cbiA | Salmonella typhimurium | Anaerobic | Catalyzes the amidation of the 'a' and 'c' carboxyl groups of cobyrinic acid. tamu.edu |

| Cobyrinic acid a,c-diamide synthetase | cobB | Pseudomonas denitrificans | Aerobic | Catalyzes the amidation of the 'a' and 'c' carboxyl groups of hydrogenobyrinic acid. tamu.edu |

| Cobaltochelatase | cobN, cobS, cobT | Pseudomonas denitrificans | Aerobic | A complex enzyme that catalyzes the ATP-dependent insertion of Co2+ into hydrogenobyrinic acid a,c-diamide. nih.gov |

| Cob(II)yrinic acid a,c-diamide reductase | cobR | Brucella melitensis | Aerobic | Reduces Co(II) to Co(I) in cobyrinic acid a,c-diamide. researchgate.netnih.gov |

| Cob(II)yrinic acid a,c-diamide reductase | Not fully identified | Pseudomonas denitrificans | Aerobic | An NADH-dependent flavoenzyme that reduces cob(II)yrinic acid a,c-diamide. nih.gov |

Position as a Key Branch Point in Cobalamin Maturation

Cob(I)yrinic acid a,c-diamide stands at a critical juncture in the cobalamin biosynthetic pathway. Its formation marks the convergence of the aerobic and anaerobic pathways, with subsequent steps being chemically similar. wikipedia.org The Co(I) state of the central cobalt atom makes it a potent nucleophile, priming it for the next crucial step: adenosylation. researchgate.net

This adenosylation is catalyzed by an adenosyltransferase, which attaches an adenosyl group from ATP to the cobalt ion, forming adenosylcob(III)yrinic acid a,c-diamide. researchgate.nethmdb.ca This reaction is a commitment step, directing the intermediate towards the formation of the final coenzyme. The enzyme CobO is responsible for this adenosylation. wikipedia.org

Following adenosylation, the pathway continues with the amidation of the remaining carboxyl groups at the b, d, e, and g positions, a reaction catalyzed by CobQ in Pseudomonas and CbiP in Salmonella. tamu.edu This series of reactions highlights the role of cob(I)yrinic acid a,c-diamide as the last intermediate before the final modifications of the corrin ring's side chains and the attachment of the lower ligand.

Table 2: Reactions at the Cob(I)yrinic Acid a,c-Diamide Branch Point

| Substrate | Enzyme | Product | Significance |

| Cob(II)yrinic acid a,c-diamide | CobR (or equivalent reductase) | Cob(I)yrinic acid a,c-diamide | Reduction of cobalt to the nucleophilic Co(I) state. researchgate.net |

| Cob(I)yrinic acid a,c-diamide | CobO (adenosyltransferase) | Adenosylcob(III)yrinic acid a,c-diamide | Commitment step towards the formation of the active coenzyme. wikipedia.orgresearchgate.net |

| Adenosylcob(I)yrinic acid a,c-diamide | CobQ / CbiP | Adenosylcobyric acid | Completion of the corrin ring side-chain modifications. tamu.edu |

Related Precorrins and Corrinoids in Biosynthetic Lineage

The biosynthesis of cob(I)yrinic acid a,c-diamide is preceded by a series of methylated and modified tetrapyrroles known as precorrins and their cobalt-containing counterparts in the anaerobic pathway. The journey begins with uroporphyrinogen III, the common precursor for all tetrapyrroles.

In the aerobic pathway , a series of enzymatic steps convert uroporphyrinogen III into hydrogenobyrinic acid. Intermediates along this path include precorrin-2, precorrin-3A, precorrin-4A, precorrin-5, precorrin-6A, and precorrin-8A. nih.gov These intermediates undergo a series of methylations, ring contraction, and decarboxylation. Hydrogenobyrinic acid is then amidated to form hydrogenobyrinic acid a,c-diamide before cobalt insertion. nih.gov

The anaerobic pathway diverges at precorrin-2, where cobalt is inserted early on by the enzyme CbiK. frontiersin.org The subsequent intermediates are cobalt-containing corrinoids. These include cobalt-precorrin-3, cobalt-precorrin-4, cobalt-precorrin-5A, and cobalt-precorrin-5B. acs.org The enzymes in the anaerobic pathway, such as CbiF, CbiG, CbiH, CbiJ, and CbiT, catalyze a unique set of reactions to achieve ring contraction and other modifications without the use of molecular oxygen. acs.orgpnas.org Both pathways ultimately lead to the formation of cobyrinic acid, which is then amidated to cobyrinic acid a,c-diamide. wikipedia.org

Table 3: Key Precursors in the Aerobic and Anaerobic Pathways

| Pathway | Precursor | Key Transformation |

| Aerobic | Precorrin-2 | Methylation |

| Aerobic | Precorrin-3A | Ring contraction intermediate |

| Aerobic | Precorrin-6A | Reduced intermediate |

| Aerobic | Hydrogenobyrinic acid a,c-diamide | Substrate for cobalt insertion nih.gov |

| Anaerobic | Cobalt-precorrin-2 | Early cobalt insertion |

| Anaerobic | Cobalt-precorrin-4 | Intermediate after ring contraction pnas.org |

| Anaerobic | Cobalt-precorrin-5B | Intermediate after C2-unit extrusion acs.org |

| Anaerobic | Cobyrinic acid | Final corrin ring structure before amidation pnas.org |

Enzymology and Reaction Mechanisms Involving Cob I Yrinic Acid A,c Diamide

Cob(I)yrinic Acid a,c-Diamide Adenosyltransferase (CbiA/MMAB)

Cob(I)yrinic acid a,c-diamide adenosyltransferase, also known as ATP:cob(I)alamin adenosyltransferase or ATP:corrinoid adenosyltransferase (EC 2.5.1.17), is the enzyme responsible for catalyzing the final step in the synthesis of AdoCbl. wikipedia.orgwikipedia.org In humans, this enzyme is encoded by the MMAB gene and is located in the mitochondria. wikipedia.orghmdb.ca The enzyme is also found in various bacteria, such as Salmonella enterica and Pseudomonas denitrificans, where it plays a vital role in both de novo AdoCbl synthesis and salvaging cobalamin precursors. rcsb.orgresearchgate.net

This enzyme is a member of the ATP:corrinoid adenosyltransferase (ACAT) family, which is classified into three distinct types: CobA-type, EutT-type, and PduO-type. wikipedia.org While these types are evolutionarily unrelated, they represent a case of convergent evolution, each specialized for particular AdoCbl-dependent pathways. wikipedia.org The human mitochondrial enzyme, MMAB, belongs to the PduO-type. uniprot.orguniprot.org

The primary catalytic function of Cob(I)yrinic acid a,c-diamide adenosyltransferase is the formation of a covalent Co-C bond between the cobalt ion of the corrin (B1236194) ring and the 5'-deoxyadenosyl moiety of ATP. wikipedia.org This reaction converts cob(I)alamin, the reduced form of the vitamin, into adenosylcobalamin. uniprot.org AdoCbl is an essential cofactor for various enzymes, most notably methylmalonyl-CoA mutase (MCM) in humans, which is involved in the metabolism of certain amino acids and fatty acids. wikipedia.orgnih.gov

The synthesis of AdoCbl involves the reduction of the cobalt center of the cobalamin from Co(II) to the highly nucleophilic Co(I) state. nih.gov This reduction is a prerequisite for the subsequent adenosylation step. nih.gov The adenosyltransferase then facilitates the transfer of the 5'-deoxyadenosyl group from an ATP molecule to the cob(I)alamin, resulting in the formation of AdoCbl and the release of inorganic triphosphate. hmdb.canih.gov In a unique cellular strategy for cofactor conservation, if the primary acceptor enzyme, methylmalonyl-CoA mutase, is not available, the adenosyltransferase can catalyze the reverse reaction—homolytic cleavage of the cobalt-carbon bond of AdoCbl. pdbj.org

Cob(I)yrinic acid a,c-diamide adenosyltransferase exhibits specificity for its substrates, which include a corrinoid and ATP. While the enzyme can act on various cobalamin precursors, hydrogenobyrinic acid a,c-diamide is a key natural substrate. asm.org Studies on the enzyme from Pseudomonas denitrificans have shown that it can utilize different corrinoids, though with varying efficiency. asm.org For instance, experiments with cobaltochelatase, the enzyme preceding the adenosyltransferase in the pathway, demonstrated that hydrogenobyrinic acid was a poor substrate compared to its a,c-diamide derivative. asm.org

Kinetic studies provide insights into the efficiency and dynamics of the enzymatic reaction. While specific kinetic parameters for the human enzyme acting on cob(I)yrinic acid a,c-diamide are not extensively detailed in the provided results, related studies on similar enzymes offer a comparative perspective. For example, surface plasmon resonance (SPR) has been used to determine the association (ka) and dissociation (kd) rate constants for antibody-antigen interactions, yielding affinity constants (KD) in the nanomolar range. nih.gov Such techniques could be applied to further elucidate the binding kinetics of the adenosyltransferase with its substrates. The table below presents hypothetical kinetic data to illustrate the type of information obtained from such studies.

Table 1: Illustrative Kinetic Parameters for Cob(I)yrinic Acid a,c-Diamide Adenosyltransferase

| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Cob(I)yrinic acid a,c-diamide | 5.2 | 0.8 | 1.5 x 10⁵ |

| ATP | 25.0 | 0.8 | 3.2 x 10⁴ |

| Cob(I)inamide | 15.8 | 0.3 | 1.9 x 10⁴ |

This table is for illustrative purposes and does not represent actual experimental data from the provided search results.

The adenosylation of cob(I)yrinic acid a,c-diamide is an energy-dependent process that is coupled to the hydrolysis of ATP. nih.govrug.nl The energy released from the cleavage of the high-energy phosphate (B84403) bonds in ATP drives the formation of the Co-C bond in AdoCbl. nih.gov Specifically, the reaction involves the transfer of the adenosyl group from ATP to the cobalt ion, with the concomitant release of triphosphate. hmdb.ca

This mechanism of energy coupling is a common theme in various biological transport and enzymatic systems. rug.nlnih.gov For instance, ATP-binding cassette (ABC) transporters utilize the energy from ATP hydrolysis to move substrates across cellular membranes against a concentration gradient. nih.gov In the context of adenosylation, the binding of ATP to the adenosyltransferase is thought to induce conformational changes that facilitate the catalytic process and the subsequent delivery of the AdoCbl cofactor to its target enzyme. uniprot.org The stoichiometry of this energy coupling has been investigated in related transport systems, with estimates of one to two molecules of ATP hydrolyzed per molecule of substrate transported. nih.gov A proposed mechanism suggests that energy from electron transport can cause the release of pre-formed ATP from the catalytic site, involving an energy-requiring conformational change in the protein. nih.gov

The adenosylation reaction catalyzed by Cob(I)yrinic acid a,c-diamide adenosyltransferase is a stereospecific process. The enzyme ensures the correct orientation of the substrates within the active site to facilitate the formation of the Co-C bond with the proper stereochemistry. The reaction proceeds via a nucleophilic attack of the highly reactive cob(I)alamin on the C5' carbon of the ribose moiety of ATP. This results in an inversion of the stereochemical configuration at the C5' position.

Studies on related AdoCbl-dependent enzymes, such as ribonucleoside triphosphate reductase, have highlighted the critical role of the stereochemistry of the cofactor in catalysis. nih.gov The precise three-dimensional arrangement of the adenosyl group in relation to the corrin ring is essential for the subsequent homolytic cleavage of the Co-C bond to generate the 5'-deoxyadenosyl radical, which initiates the catalytic cycle of the target enzymes. oatext.comrsc.org

The three-dimensional structure of ATP:corrinoid adenosyltransferases provides crucial insights into their catalytic mechanism. rcsb.org The human mitochondrial enzyme, MMAB, and its bacterial homologs share a conserved structural fold. uniprot.orguniprot.org Crystal structures of the Salmonella enterica enzyme (CobA) have revealed that the enzyme adopts a closed conformation upon substrate binding. rcsb.org

Within the active site, specific amino acid residues play critical roles in catalysis. For instance, in CobA, residues Phe91 and Trp93 are essential for displacing the lower nucleotide ligand of cobalamin, 5,6-dimethylbenzimidazole, to generate a transient four-coordinate cobalamin intermediate. rcsb.org This "base-off" conformation is believed to make the reduction of the cobalt ion more facile, a necessary step preceding adenosylation. nih.gov

Sequence and structural analyses of Cob(I)yrinic acid a,c-diamide adenosyltransferases have identified several conserved motifs and domains that are critical for their function. researchgate.netfortunejournals.com These enzymes typically contain a core domain belonging to the Cobalamin adenosyltransferase-like superfamily. uniprot.orguniprot.org

Specific sequence motifs have been identified that are involved in substrate binding and catalysis. For example, a conserved motif, asp-X-his-X(2)-gly-(41)-ser-X-leu-(26,28)-gly-gly, was identified in a subset of vitamin B12 binding enzymes. fortunejournals.com Additionally, an AdoMet binding motif, arg-X(3)-gly-tyr, has been found to surround the benzimidazole (B57391) moiety. fortunejournals.com The identification of such conserved motifs is a powerful tool for predicting the function of uncharacterized proteins and for understanding the evolutionary relationships between different enzyme families. elifesciences.orgelifesciences.orgfrontiersin.orgplos.org

Enzyme Structure-Function Relationships

Crystal Structures and Active Site Characterization

Due to the highly reactive and transient nature of cob(I)yrinic acid a,c-diamide, obtaining a crystal structure of this intermediate bound to an enzyme has been challenging. However, structural and functional studies of the enzymes that catalyze reactions preceding and following its formation provide significant insights into the active site environments that accommodate the corrin ring structure. The enzymes involved, cobaltochelatase (CobNST) and Cob(II)yrinic acid a,c-diamide reductase (CobR), have been structurally characterized, revealing key features of their active sites.

Cobaltochelatase (CobNST Complex)

Cobaltochelatase, a multi-subunit enzyme complex, is responsible for the insertion of a cobalt ion into the metal-free precursor, hydrogenobyrinic acid a,c-diamide, to form cob(II)yrinic acid a,c-diamide. nih.govacs.org This enzymatic step is a critical juncture in the aerobic cobalamin biosynthesis pathway. wikipedia.org The complex is composed of three different subunits: CobN, CobS, and CobT. nih.gov

Mechanism of Cobalt Insertion into Hydrogenobyrinic Acid a,c-Diamide to Form Cob(II)yrinic Acid a,c-Diamide

The CobNST complex catalyzes the ATP-dependent insertion of Co²⁺ into hydrogenobyrinic acid a,c-diamide. acs.orgnih.gov The reaction results in the formation of cob(II)yrinic acid a,c-diamide, ADP, phosphate, and a proton. wikipedia.org The large subunit, CobN, is homologous to the ChlH subunit of magnesium chelatase and is believed to bind the hydrogenobyrinic acid a,c-diamide substrate. researchgate.netebi.ac.uk The precise mechanism involves the intricate interplay of the three subunits to facilitate the metalation of the corrin ring.

ATP Dependence of Cobalt Chelation

The insertion of cobalt by the CobNST complex is a process that requires energy in the form of ATP hydrolysis. nih.govacs.org This ATP dependence is a characteristic feature of the aerobic cobaltochelatase, distinguishing it from its anaerobic counterpart. researchgate.net The hydrolysis of ATP is thought to drive conformational changes within the enzyme complex, which are necessary to properly position the substrates and facilitate the chelation reaction. In Pseudomonas denitrificans, the Km value for ATP has been determined to be 220 ± 36 µM. nih.gov

Subunit Composition and Assembly (CobN, CobS, CobT)

The cobaltochelatase enzyme is a complex assembled from three distinct proteins encoded by the cobN, cobS, and cobT genes. nih.gov In Pseudomonas denitrificans, the CobN subunit forms a component with a molecular weight of approximately 140,000, while the CobS and CobT subunits co-assemble into a larger component of about 450,000. nih.gov Neither the CobN component nor the CobST component is active on its own; enzymatic activity is only reconstituted when both components are mixed. nih.gov The CobN and CobS subunits show homology to the BchH and BchI subunits of the magnesium chelatase, respectively, while CobT is distantly related to the BchD subunit. wikipedia.org

| Subunit | Gene | Molecular Weight (Da) of Component | Homology | Function |

| CobN | cobN | ~140,000 | BchH/ChlH | Binds hydrogenobyrinic acid a,c-diamide |

| CobS | cobS | Part of ~450,000 complex with CobT | BchI | Part of the catalytic machinery |

| CobT | cobT | Part of ~450,000 complex with CobS | BchD | Part of the catalytic machinery |

Cob(II)yrinic Acid a,c-Diamide Reductase (CobR)

Following the insertion of cobalt, the resulting cob(II)yrinic acid a,c-diamide must be reduced to its Co(I) state before the subsequent adenosylation step can occur. nih.govkent.ac.uk This critical reduction is catalyzed by the enzyme Cob(II)yrinic acid a,c-diamide reductase, also known as CobR. wikipedia.orgnih.gov

Mechanism of Cobalt Reduction (Co(II) to Co(I))

CobR is an NADH-dependent flavoenzyme that facilitates the one-electron reduction of the central cobalt ion in cob(II)yrinic acid a,c-diamide. nih.govnih.gov The enzyme utilizes a flavin dinucleotide (FAD) cofactor, which is first reduced by NADH. nih.govkent.ac.uk The reduced flavin then transfers a single electron to the Co(II) center of the corrinoid substrate, yielding cob(I)yrinic acid a,c-diamide. nih.govresearchgate.net Studies on CobR from Brucella melitensis have revealed a mechanistic asymmetry within the dimeric enzyme, which may be key to coupling the two-electron reduction of FAD by NADH to the single-electron reduction of the cobalt ion. nih.govkent.ac.ukkent.ac.uk The systematic name for this enzyme is cob(I)yrinic acid-a,c-diamide:FMN oxidoreductase. wikipedia.org

| Enzyme | Substrates | Products | Cofactor |

| Cob(II)yrinic acid a,c-diamide reductase (CobR) | cob(II)yrinic acid a,c-diamide, NADH | cob(I)yrinic acid a,c-diamide, NAD⁺ | FAD |

Flavin Reductase Activity and Electron Transfer

The reduction of the cobalt center in corrinoids is a critical step in the biosynthesis of adenosylcobalamin (a form of vitamin B12). Specifically, the conversion of cob(II)yrinic acid a,c-diamide to cob(I)yrinic acid a,c-diamide requires a one-electron reduction of the cobalt ion. nih.gov This reaction is thermodynamically challenging and is catalyzed by a class of enzymes known as corrin reductases. nih.gov

In the aerobic bacterium Pseudomonas denitrificans, an NADH-dependent flavoenzyme with cob(II)yrinic acid a,c-diamide reductase activity has been purified and characterized. nih.govasm.org This enzyme, often designated as CobR, belongs to the family of oxidoreductases and specifically utilizes a flavin cofactor to mediate the transfer of electrons. nih.govwikipedia.org The systematic name for this enzyme class is cob(I)yrinic acid-a,c-diamide:FMN oxidoreductase. wikipedia.org

Cobyrinic Acid a,c-Diamide Synthase (CobB)

Cobyrinic acid a,c-diamide synthase, encoded by the cobB gene in aerobic organisms like Pseudomonas denitrificans, is the enzyme responsible for the first two amidation steps in the vitamin B12 biosynthetic pathway. tamu.eduebi.ac.ukasm.org It catalyzes the conversion of cobyrinic acid into cobyrinic acid a,c-diamide. asm.org The homologous enzyme in the anaerobic pathway, found in organisms like Salmonella typhimurium, is named CbiA. tamu.eduebi.ac.uknih.gov CobB can also utilize hydrogenobyrinic acid as a substrate, which is the physiological substrate in the aerobic pathway before cobalt insertion. tamu.eduasm.org

Amidation of Cobyrinic Acid

The CobB enzyme catalyzes the ATP-dependent amidation of two specific carboxylate groups on the corrin ring: those at positions a and c. asm.orguniprot.org Research has demonstrated that this process occurs in a specific, sequential manner. tamu.edunih.gov The enzyme first amidates the carboxylate group at the c-position to form a cobyrinic acid c-monoamide intermediate. asm.orgnih.gov This monoamide product is then released from the active site, rebinds to the enzyme, and subsequently undergoes a second amidation at the a-position to yield the final product, cobyrinic acid a,c-diamide. nih.govgenome.jp This sequential mechanism ensures a controlled and ordered synthesis. nih.gov

Glutamine/Ammonia (B1221849) as Amino Group Donors

Cobyrinic acid a,c-diamide synthase is a glutamine amidotransferase, meaning it can use L-glutamine as a source of the amino group for the amidation reactions. tamu.eduebi.ac.ukexpasy.org The enzyme possesses a glutamine amidotransferase (GATase) domain that hydrolyzes glutamine to produce ammonia and glutamate. ebi.ac.ukresearchgate.net This internally generated ammonia is then transferred to the synthetase active site for the amidation reaction. ebi.ac.uk

Alternatively, the enzyme can use free ammonia directly as the nitrogen donor. tamu.eduasm.orgnih.gov However, kinetic studies have shown that the enzyme has a much higher affinity for glutamine than for ammonia, making glutamine the preferred physiological substrate. asm.orggenome.jp For the CbiA enzyme from S. typhimurium, the Michaelis constant (Km) for glutamine is 53 µM, whereas for ammonia it is significantly higher at 26,200 µM, indicating a much lower affinity. tamu.edunih.govuniprot.org

ATP Dependency of Amidation

The amidation reactions catalyzed by CobB are strictly dependent on the presence of adenosine (B11128) triphosphate (ATP). asm.orguniprot.org ATP provides the necessary energy to activate the carboxylate groups for nucleophilic attack by ammonia. uniprot.orguniprot.org The mechanism involves the formation of a phosphorylated intermediate. nih.govuniprot.orguniprot.org In this process, ATP phosphorylates the carboxyl group, forming an acyl-phosphate intermediate which is a much better leaving group than the hydroxyl group of the original carboxylate. This activation facilitates the subsequent attack by ammonia, leading to the formation of the amide bond and the release of ADP and inorganic phosphate. uniprot.orguniprot.org The enzyme shows no ATP hydrolysis in the absence of a nitrogen source, indicating a tightly coupled reaction. tamu.edu

Table 1: Kinetic Parameters of Cobyrinic Acid a,c-Diamide Synthases

This table presents the Michaelis constant (K_m) values for the substrates of cobyrinic acid a,c-diamide synthase enzymes from different organisms. A lower K_m value indicates a higher affinity of the enzyme for the substrate.

| Enzyme | Organism | Substrate | K_m Value (µM) | Reference |

| CobB | Pseudomonas denitrificans | (CN,aq)cobyrinic acid | 160 | asm.org |

| CobB | Pseudomonas denitrificans | (aq)₂cobyrinic acid | >250 | asm.org |

| CobB | Pseudomonas denitrificans | (CN,aq)cobyrinic acid c-monoamide | 71 | asm.org |

| CobB | Pseudomonas denitrificans | Glutamine | 20.3 | asm.org |

| CobB | Pseudomonas denitrificans | Ammonia | 12,000 | asm.org |

| CbiA | Salmonella typhimurium | Cobyrinic acid | 0.74 | tamu.edunih.gov |

| CbiA | Salmonella typhimurium | ATP | 2.7 | tamu.edunih.gov |

| CbiA | Salmonella typhimurium | Glutamine | 53 | tamu.edunih.gov |

| CbiA | Salmonella typhimurium | Ammonia | 26,200 | tamu.edunih.gov |

Genetic Regulation and Molecular Biology

Genes Encoding Enzymes of Cob(I)yrinic Acid a,c-Diamide Metabolism

The metabolic pathway for cob(I)yrinic acid a,c-diamide involves a suite of enzymes encoded by specific genes, primarily within the cob and cbi operons. While some genes are shared between the aerobic and anaerobic pathways of cobalamin biosynthesis, their functions can differ. The following table details the roles of key genes implicated in the metabolism of this compound.

| Gene | Organism(s) | Encoded Enzyme/Protein | Function in or related to Cob(I)yrinic Acid a,c-Diamide Metabolism | Citations |

| cobA | Salmonella typhimurium, Pseudomonas denitrificans, Sinorhizobium sp. | Uroporphyrinogen-III C-methyltransferase / Adenosyltransferase | In some organisms, it catalyzes the initial methylations of uroporphyrinogen III, the precursor to the corrin (B1236194) ring. pnas.orgpnas.orguniprot.org In S. typhimurium, it also functions as an adenosyltransferase for early intermediates and exogenous corrinoids. nih.gov | pnas.orgpnas.orguniprot.orgnih.govucdavis.edu |

| cobR | Brucella melitensis | Cob(II)yrinic acid a,c-diamide reductase | In the aerobic pathway, it catalyzes the reduction of the central cobalt ion from Co(II) to the highly nucleophilic Co(I) state, a prerequisite for adenosylation. wikipedia.orgresearchgate.netsoton.ac.uknih.gov | wikipedia.orgresearchgate.netsoton.ac.uknih.gov |

| cobB | Salmonella typhimurium | Function not fully elucidated in this context | Part of the main cob operon, its precise function in the direct synthesis of cob(I)yrinic acid a,c-diamide is not as clearly defined as other genes, but it is implicated in the overall cobalamin biosynthetic pathway. diva-portal.org | diva-portal.org |

| cobN | Pseudomonas denitrificans | Cobaltochelatase subunit CobN | A subunit of the ATP-dependent cobaltochelatase complex (CobNST) that inserts cobalt into hydrogenobyrinic acid a,c-diamide in the aerobic pathway. mdpi.comebi.ac.ukoup.comfrontiersin.orgfrontiersin.org | mdpi.comebi.ac.ukoup.comfrontiersin.orgfrontiersin.orguniprot.org |

| cobS | Pseudomonas denitrificans (aerobic) / Salmonella typhimurium (anaerobic) | Cobaltochelatase subunit CobS / Cobalamin(-5'-phosphate) synthase | In the aerobic pathway, it is a subunit of the cobaltochelatase (CobNST). mdpi.comebi.ac.uk In the anaerobic pathway, its homolog is involved in the later stage of nucleotide loop assembly, acting after the formation of the corrin ring. pnas.orgscielo.brnih.gov | mdpi.comebi.ac.ukpnas.orgscielo.brnih.gov |

| cobT | Pseudomonas denitrificans (aerobic) / Salmonella typhimurium (anaerobic) | Cobaltochelatase subunit CobT / Nicotinate-mononucleotide:base phosphoribosyltransferase | In the aerobic pathway, it is a subunit of the cobaltochelatase (CobNST). mdpi.comoup.com In the anaerobic pathway, its homolog is involved in the synthesis and attachment of the lower ligand, a step that occurs after the formation of cob(I)yrinic acid a,c-diamide. nih.govpnas.orgfrontiersin.org | mdpi.comoup.comnih.govpnas.orgfrontiersin.org |

| cbiA | Salmonella typhimurium | Cobyrinic acid a,c-diamide synthase | Catalyzes the ATP-dependent amidation of the carboxyl groups at positions 'a' and 'c' of cobyrinic acid to form cobyrinic acid a,c-diamide, using glutamine or ammonia (B1221849) as the nitrogen source. nih.govharvard.eduuniprot.org | scielo.brnih.govharvard.eduuniprot.orgnih.gov |

Transcriptional and Translational Control of Biosynthetic Enzymes

The expression of genes involved in cobalamin biosynthesis is tightly regulated at both the transcriptional and translational levels to prevent the overproduction of this energetically expensive molecule. A primary mechanism of control involves riboswitches, which are structured non-coding RNA elements in the 5' untranslated regions (5'-UTRs) of messenger RNA (mRNA). nih.govnih.gov

In the presence of adenosylcobalamin (a downstream product), the B12-element, a conserved RNA structure, binds the coenzyme. nih.gov This binding induces a conformational change in the mRNA leader sequence. nih.govnih.gov This change can lead to one of two outcomes:

Transcriptional Termination: In some bacteria, the conformational change forms a terminator hairpin, leading to the premature termination of transcription. nih.gov

Inhibition of Translation: In other bacteria, such as Salmonella typhimurium, the new structure sequesters the ribosome-binding site (RBS), preventing the initiation of translation. diva-portal.orgnih.govnih.gov

In Salmonella typhimurium, repression of the cob operon is mediated by a post-transcriptional mechanism that requires sequences within both the leader and the first translated open reading frame, cbiA. nih.gov Point mutations in a putative hairpin-loop structure within the leader sequence can lead to a loss of this repression. nih.gov Furthermore, transcription of the cob genes is repressed by molecular oxygen and is subject to catabolite repression, with maximal expression occurring under anaerobic conditions. nih.gov

Evolutionary Divergence of Cobalamin Biosynthesis Pathways

Two primary pathways for cobalamin biosynthesis have evolved in prokaryotes: an oxygen-dependent (aerobic) route and an oxygen-independent (anaerobic) route. nih.govnih.govasm.org A key distinction between these pathways is the timing of cobalt insertion into the corrin ring precursor. nih.gov

Aerobic Pathway: Found in organisms like Pseudomonas denitrificans, cobalt is inserted at a late stage into hydrogenobyrinic acid a,c-diamide. mdpi.com

Anaerobic Pathway: Utilized by bacteria such as Salmonella typhimurium and Bacillus megaterium, cobalt is inserted early in the pathway into precorrin-2 (B1239101). wikipedia.orgmdpi.com

Genetic analyses suggest that the distribution of these pathways among bacteria is the result of a complex evolutionary history involving gene loss and horizontal gene transfer. nih.govnih.govoup.com For instance, it is believed that the common ancestor of Salmonella and E. coli lost the ability to synthesize B12, and Salmonella later reacquired this capability through horizontal gene transfer. nih.govnih.gov

Biological Function and Metabolic Significance

Central Role in Microbial Vitamin B12 Synthesis

The de novo synthesis of vitamin B12 is a complex process exclusive to certain bacteria and archaea, involving approximately 30 enzymatic steps. mdpi.comnih.govnih.gov This pathway can proceed through two major routes: an aerobic (oxygen-dependent) pathway and an anaerobic (oxygen-independent) pathway. wikipedia.orgasm.org Cob(I)yrinic acid a,c-diamide is a key intermediate where these two distinct pathways begin to converge. nih.gov

In the aerobic pathway, found in organisms like Pseudomonas denitrificans, the insertion of cobalt into the corrin (B1236194) ring occurs at a late stage, specifically into hydrogenobyrinic acid a,c-diamide to form cob(II)yrinic acid a,c-diamide. nih.govwikipedia.orgnih.gov This is then reduced to cob(I)yrinic acid a,c-diamide. researchgate.net Conversely, in the anaerobic pathway, characteristic of bacteria such as Salmonella enterica and Propionibacterium shermanii, cobalt is incorporated early into the synthesis. wikipedia.orgnih.gov Despite the different initial steps, both pathways lead to the formation of cob(I)yrinic acid a,c-diamide, which then undergoes adenosylation. nih.govwikipedia.org This adenosylation is a crucial step, catalyzed by ATP:corrinoid adenosyltransferases (e.g., CobA in S. enterica and CobO in P. denitrificans), which attaches an adenosyl group to the cobalt ion. mdpi.comwikipedia.org

A number of microorganisms are known to synthesize vitamin B12 from scratch. The ability to perform this complex synthesis is not widespread, and is found in specific groups of bacteria and archaea. nih.govwikipedia.orgnih.gov

| Organism | Significance in Vitamin B12 Synthesis |

| Pseudomonas denitrificans | A well-studied model organism for the aerobic vitamin B12 synthesis pathway. wikipedia.orgmdpi.comnih.gov It is also used for the industrial production of vitamin B12. mdpi.com |

| Salmonella enterica | A key model for the anaerobic vitamin B12 synthesis pathway. wikipedia.orgwikigenes.org The cbi genes for this pathway have been extensively studied in this organism. wikigenes.org |

| Propionibacterium shermanii | Another important industrial producer of vitamin B12, which utilizes the anaerobic pathway for synthesis. mdpi.comnih.gov |

These organisms possess the complete set of genes required for the de novo synthesis of cobalamin, highlighting their metabolic independence for this essential cofactor.

The ability to synthesize vitamin B12 has profound implications for the physiology and ecological niche of a microorganism. mdpi.com Organisms that can produce their own cobalamin are not dependent on external sources, giving them a competitive advantage in environments where this vitamin is scarce. wiley.com

In microbial communities, such as the gut microbiome, B12 producers play a crucial role in the ecosystem's health and stability. nih.gov Many other microbes, as well as higher organisms, are auxotrophic for vitamin B12, meaning they cannot produce it themselves and must acquire it from their environment. mdpi.com This creates a web of metabolic dependency, where B12-producing bacteria can support the growth of other organisms. nih.govnih.gov The regulation of B12 synthesis is tightly controlled, often through riboswitches that sense the intracellular concentration of cobalamin or its precursors, ensuring that the energetically expensive process of synthesis is only activated when needed. nih.gov

Metabolic Interplay with Other Tetrapyrrole Pathways

The biosynthesis of cob(I)yrinic acid a,c-diamide is intrinsically linked to other major tetrapyrrole metabolic pathways, including those for heme, siroheme, and chlorophyll (B73375). nih.govnih.gov All these essential molecules share a common precursor, uroporphyrinogen III, which is synthesized from 5-aminolevulinic acid. wikipedia.orgnih.gov

At the uroporphyrinogen III branch point, the metabolic fate of the molecule is determined. nih.govnih.gov For cobalamin synthesis, uroporphyrinogen III is methylated to precorrin-2 (B1239101), committing it to the corrin ring pathway. nih.gov In contrast, the synthesis of heme and chlorophyll proceeds through a different branch. nih.gov This shared origin necessitates a complex regulatory network to balance the metabolic flux between these vital pathways, ensuring that the cell's needs for each tetrapyrrole are met. nih.govnih.gov The enzymes involved in these early steps are often subject to feedback inhibition by the end products of their respective pathways.

The enzymes responsible for cobalt insertion in the aerobic cobalamin pathway (CobN and CobS) show homology to the magnesium chelatase subunits (BchH and BchI) involved in bacteriochlorophyll (B101401) synthesis, suggesting a common evolutionary origin for these metal-inserting enzymes in tetrapyrrole metabolism. wikipedia.org

Enzymatic Interdependencies within the Cobalamin Biosynthesis Pathway

In the aerobic pathway of Pseudomonas denitrificans, the enzyme complex cobaltochelatase (composed of CobN, CobS, and CobT) is responsible for inserting cobalt into hydrogenobyrinic acid a,c-diamide to produce cob(II)yrinic acid a,c-diamide. wikipedia.orgnih.govresearchgate.net This product is then reduced to cob(I)yrinic acid a,c-diamide by a reductase. researchgate.net

In the anaerobic pathway of Salmonella enterica, the cobalt insertion occurs much earlier, catalyzed by enzymes like CbiK or CbiX. nih.govebi.ac.uk The subsequent enzymatic steps, catalyzed by a series of "Cbi" enzymes, modify the corrin ring, leading to the formation of cob(I)yrinic acid a,c-diamide. wikipedia.orgpnas.org

The table below outlines some of the key enzymes involved in the steps leading to and immediately following cob(I)yrinic acid a,c-diamide.

| Enzyme | Gene (example organism) | Function | Pathway |

| Cobaltochelatase (CobNST) | cobN, cobS, cobT (P. denitrificans) | Inserts Co²⁺ into hydrogenobyrinic acid a,c-diamide. nih.govresearchgate.net | Aerobic |

| Cob(II)yrinic acid a,c-diamide reductase | cobR (Brucella melitensis) | Reduces Co(II) to Co(I) in cobyrinic acid a,c-diamide. researchgate.net | Aerobic |

| Cobalt-precorrin-4 C1-methyltransferase | cbiL (S. enterica) | One of the methyltransferases in the anaerobic pathway. pnas.org | Anaerobic |

| Cobyrinate a,c-diamide synthase | cbiA (S. enterica) | Catalyzes the amidation of the a and c side chains of cobyrinic acid. mdpi.com | Anaerobic |

| ATP:corrinoid adenosyltransferase | cobA (S. enterica), cobO (P. denitrificans) | Transfers an adenosyl group from ATP to cob(I)yrinic acid a,c-diamide. mdpi.comwikipedia.org | Both |

| Adenosylcobyric acid synthase | cobQ (P. denitrificans), cbiP (S. enterica) | Catalyzes the amidation of adenosylcobyrinic acid a,c-diamide to adenosylcobyric acid. mdpi.com | Both |

This intricate enzymatic cascade highlights the precise and coordinated nature of cobalamin biosynthesis, with cob(I)yrinic acid a,c-diamide serving as a pivotal junction in this essential metabolic process.

Advanced Research Methodologies and Theoretical Studies

Spectroscopic Analysis in Mechanistic Investigations

Spectroscopic techniques are fundamental tools for probing the electronic and structural changes that occur during the enzymatic conversion of substrates into cob(I)yrinic acid a,c-diamide and its subsequent transformation.

UV-visible (UV-Vis) spectroscopy is extensively used to monitor the progress of reactions in the cobalamin biosynthetic pathway due to the distinct spectral signatures of the corrinoid intermediates. The conversion of hydrogenobyrinic acid a,c-diamide to cob(II)yrinic acid a,c-diamide by cobaltochelatase can be followed spectrophotometrically. researchgate.net Similarly, the activities of various methyltransferases and other enzymes in the anaerobic pathway, such as CbiD, CbiJ, and CbiET, are monitored by the characteristic shifts in the UV-Vis spectra of their respective substrates and products. pnas.org For instance, the incubation of cobalt-precorrin-5B with CbiD results in a blue-shift in the UV-Vis spectrum. pnas.org The conversion of cobalt-precorrin-6B by CbiET leads to a bleaching of its spectrum, and the final transformation of cobalt-precorrin-8 to cob(II)yrinic acid by CbiC yields a typical cobalt B12-like spectrum with a Soret peak around 314 nm. pnas.org

The table below summarizes the characteristic UV-Vis absorption maxima for several intermediates in the anaerobic biosynthesis of cob(II)yrinic acid a,c-diamide.

| Intermediate | Key Absorption Peaks (nm) | Enzyme |

| Cobalt-precorrin-4 | 340, 440 | - |

| Cobalt-precorrin-5B | (Product of CbiF) | CbiD |

| Cobalt-precorrin-6A | (Product of CbiD) | CbiJ |

| Cobalt-precorrin-6B | 318, 419 | CbiET |

| Cobalt-precorrin-8 | (Pale yellow intermediate) | CbiC |

| Cob(II)yrinic acid | 314, 465 (shoulder) | - |

| Cob(III)yrinic acid (dicyano form) | 365, 502, 537, 578 | - |

This table is generated based on data from reference pnas.org.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species, making it ideal for investigating the cobalt(II) state of intermediates in the anaerobic cobalamin pathway. pnas.org This method provides detailed information about the electronic structure and coordination environment of the cobalt ion. pnas.orgnih.gov As the biosynthesis proceeds towards cob(II)yrinic acid a,c-diamide, changes in the EPR spectra, including shifts in g-values and alterations in hyperfine splitting constants, signal changes in the macrocycle's conjugation and conformational stability. pnas.org For example, the conversion of cobalt(II)-precorrin-6B to cobalt(II)-precorrin-8 shows a distinct change in g-values, indicating a shift in the unpaired electron's orbital. pnas.org The final product, cob(II)yrinic acid, exhibits a characteristic B12-like EPR spectrum with g values around g⊥ = 2.23 and g∥ = 2.000, confirming the formation of the corrin (B1236194) ring. pnas.org EPR has also been instrumental in studying the interaction between enzymes and their cobalt-containing substrates, revealing ternary complex formation and changes in the axial ligation of the cobalt ion. nih.govsoton.ac.uk

| Intermediate/Complex | Key EPR Parameters | Interpretation |

| Cobalt(II)-precorrin-6B | Distinct set of three g-values | Unpaired electron in a specific d-orbital |

| Cobalt(II)-precorrin-8 | g₁ = 2.43, g₂ = 2.24, g₃ = 2.006 | Change in electronic structure, unpaired electron mainly in d(z²) orbital |

| Cob(II)yrinic acid | g⊥ = 2.23, g∥ = 2.000, A∥Co = 110 G | "Base-on" B12-like spectrum, confirms corrin structure |

| CbiL-Co(II) factor II-SAH | g⊥ = 2.29 | Formation of a five-coordinate Co(II) ternary complex |

This table is generated based on data from references pnas.orgresearchgate.net.

The use of radiolabeled substrates has been crucial in tracing the intricate steps of the cobalamin biosynthetic pathway. Early pulse-labeling experiments were fundamental in establishing the sequence of methylations and other transformations. pnas.org For example, such studies helped to identify that the C-1 methylation step, catalyzed by CbiD, occurs at a specific point in the pathway. pnas.org By using substrates labeled with isotopes like ¹⁴C or ³H, researchers can follow the incorporation of specific atoms into the intermediates and final product, thereby elucidating the reaction mechanisms. The conversion of a radiolabeled carboxymethyl derivative of cob(I)yrinic acid a,c-diamide has been used to identify and quantify the product via HPLC. asm.org This technique was also pivotal in determining the structure of precorrin-3B through multiple ¹³C labeling studies, which revealed the inclusion of an oxygen atom and the formation of a γ-lactone. soton.ac.uk

Enzyme Purification and Characterization Techniques

Understanding the function of the enzymes that synthesize cob(I)yrinic acid a,c-diamide requires their isolation in a pure and active form. A common strategy involves the heterologous expression of the corresponding genes, often from organisms like Bacillus megaterium or Pseudomonas denitrificans, in a host such as Escherichia coli. nih.govnih.govportlandpress.com The purification protocols for these often oxygen-sensitive enzymes frequently necessitate strict anaerobic conditions. nih.gov Purification is typically achieved using chromatographic techniques, such as affinity chromatography with His-tags, followed by ion exchange or size-exclusion chromatography. soton.ac.uknih.gov Characterization of the purified enzymes involves determining their molecular weight, subunit composition, and kinetic parameters (Km and Vmax) for their substrates, including the corrinoid precursor, ATP, and the nitrogen source for amidation, such as glutamine or ammonia (B1221849). researchgate.nettamu.edu For metalloenzymes, spectroscopic techniques are used to characterize their cofactors, such as the [4Fe-4S] clusters in radical SAM enzymes. nih.govnih.gov

In vitro Reconstitution of Biosynthetic Steps

Reconstituting portions of the cobalamin biosynthetic pathway in vitro using purified enzymes is a powerful approach to confirm the function of individual enzymes and to produce specific intermediates for further study. nih.gov This has been successfully applied to synthesize precursors like precorrin-4 (B1235051) by incubating precorrin-3A with the enzymes CobG and CobJ. nih.gov Entire modules of the pathway have been reconstructed, such as the 17-enzyme cascade to produce hydrogenobyrinic acid (HBA) from 5-aminolevulinic acid in a single reaction vessel. nih.gov More recently, a complete cell-free system with 36 enzymes was engineered to produce vitamin B12, demonstrating the feasibility of synthesizing complex molecules like cob(I)yrinic acid a,c-diamide and its derivatives outside of a living cell. nih.gov These reconstituted systems allow for precise control over reaction conditions and facilitate the study of enzyme kinetics and substrate specificity in a defined environment. nih.gov An "enzyme-trap" approach, where a His-tagged terminal enzyme of a reconstituted pathway is used, has enabled the isolation of unstable intermediates as tightly bound enzyme-product complexes, which is crucial for their characterization. researchgate.net

Computational Chemistry and Molecular Dynamics Simulations of Enzymatic Reactions

Computational methods, particularly quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations, are increasingly vital for understanding the mechanisms of cobalamin biosynthesis at an atomic level. nih.govresearchgate.net These approaches can model the chemical reaction within the enzyme's active site, providing insights that are difficult to obtain experimentally. nih.govnih.gov

Computational studies have been used to investigate:

Co-C Bond Activation: Exploring the energetics of the cobalt-carbon bond cleavage, a critical step in many cobalamin-dependent enzymes. nih.govmdpi.com

Reaction Mechanisms: Simulating the entire reaction pathway to determine whether mechanisms are stepwise or concerted and to identify transition states. nih.govnih.gov

Role of the Protein Environment: Elucidating how the enzyme's structure contributes to catalysis, for instance, by stabilizing reactive intermediates or through electrostatic effects. nih.govlouisville.edu

Substrate Binding and Specificity: MD simulations can reveal how substrates and cofactors bind to the active site and how protein dynamics influence this process. nih.govresearchgate.net

Force-Field Development: The development of accurate, CHARMM-compatible force-field parameters for corrinoids in different oxidation states (Co³⁺, Co²⁺, and Co¹⁺) allows for more realistic and predictive MD simulations of cobalamin-protein interactions. osti.govosti.gov

For example, QM/MM calculations on methionine synthase have provided evidence for an enzyme-induced Co¹⁺--H interaction, suggesting that cob(I)alamin may adopt a pentacoordinated structure, which has implications for the redox process. louisville.edu These theoretical studies complement experimental data to build a comprehensive model of the enzymatic reactions leading to and involving cob(I)yrinic acid a,c-diamide.

Modeling of Co-C Bond Homolysis

The homolytic cleavage of the cobalt-carbon (Co-C) bond in adenosylcobalamin (AdoCbl) to produce cob(II)alamin and a 5'-deoxyadenosyl radical is a critical step in a unique class of enzymatic rearrangements. researchgate.netkent.ac.uk Understanding the factors that influence the Co-C bond dissociation energy (BDE) is essential for comprehending the massive rate acceleration—estimated to be greater than 10¹³-fold—achieved by AdoCbl-dependent enzymes compared to the spontaneous cleavage in solution. researchgate.net

Theoretical modeling, primarily using Density Functional Theory (DFT) and high-level quantum chemical methods like the Local Pair Natural Orbital Coupled-Cluster Singles and Doubles (LPNO-CCSD) approach, has become indispensable for probing the Co-C bond. acs.orgnih.gov These computational studies are crucial because experimental determination of BDEs for large, complex molecules like cobalamins is exceptionally challenging, leading to discrepancies between different experimental and theoretical results. acs.orgresearchgate.net

Key findings from theoretical modeling include:

Influence of Ligand Structure: State-of-the-art calculations have demonstrated that the BDE of the Co-C bond is significantly influenced by the nature of the alkyl ligand. Contrary to what might be expected based on sterics alone, the Co-C bond in complexes with the bulky 5'-deoxyadenosyl ligand is stronger than in those with a smaller methyl ligand in the gas phase. acs.orgnih.gov

Role of Noncovalent Interactions: This enhanced stability is attributed to numerous intramolecular noncovalent interactions, specifically dispersion forces and hydrogen bonds, between the adenosyl group and the corrin macrocycle's sidechains. These interactions effectively "pull" the ligand toward the corrin ring, indirectly strengthening the Co-C bond. acs.orgresearchgate.net

Solvation Effects: In aqueous solution, these intramolecular interactions are partially, but not completely, counteracted by interactions with solvent molecules. Theoretical models that include continuum solvation corrections show good agreement with experimental data obtained in solution. acs.orgnih.gov

DFT Functionals and Dispersion Corrections: The accuracy of DFT calculations for these systems is highly dependent on the chosen functional and the inclusion of dispersion corrections (such as Grimme's D3 or VV10). These corrections are vital for accurately modeling the noncovalent forces that significantly impact the BDE. acs.orgnih.gov

The total energy curves for the Co-C bond cleavage can be mapped as a function of the Co-C distance using DFT, providing insight into the reaction pathway and its energy barrier. mdpi.com These models are foundational for studying how enzyme-cofactor interactions can modulate the BDE and facilitate homolysis.

Table 1: Theoretical Bond Dissociation Enthalpies (BDEs) for Cobalamin Models This table presents a selection of theoretical BDE values to illustrate the concepts discussed. Actual values can vary based on the specific model chemistry (functional, basis set, corrections) employed.

| Compound Model | Axial Ligand | Phase | Theoretical Method | Calculated BDE (kcal/mol) | Reference |

|---|---|---|---|---|---|

| Adenosylcobinamide | Adenosyl | Gas | Dispersion-Corrected DFT | ~35-38 | acs.org, nih.gov |

| Methylcobinamide | Methyl | Gas | Dispersion-Corrected DFT | ~34-36 | acs.org, nih.gov |

| Adenosylcobalamin | Adenosyl | Aqueous | DFT with Solvation Model | ~31 | acs.org |

Elucidating Radical Intermediates

The homolysis of the Co-C bond in AdoCbl-dependent enzymes generates a pair of radical intermediates: the reduced cobalt center, cob(II)alamin (Cbl(II)), and the highly reactive 5'-deoxyadenosyl radical (Ado•). researchgate.net The generation and control of these radicals are central to the catalytic mechanism, which typically involves the Ado• radical abstracting a hydrogen atom from the enzyme's substrate to initiate rearrangement. researchgate.net

Theoretical and computational studies are paramount for elucidating the structure, energetics, and reactivity of these transient species.

Generation and Energetics: Quantum mechanics (QM) and combined quantum mechanics/molecular mechanics (QM/MM) calculations model the entire process of homolysis. By calculating the potential energy surface for the Co-C bond stretching, researchers can determine the energy barrier to radical formation. These models confirm that in the absence of an enzyme, the barrier is significant, but upon binding to the apoenzyme, conformational changes in the cofactor are induced that dramatically lower this barrier, "triggering" the homolysis. researchgate.netmdpi.com

Characterization of Cob(II)alamin: The cob(II)alamin intermediate is a paramagnetic species with a d⁷ electron configuration on the cobalt ion. Computational methods are used in conjunction with spectroscopic techniques like Electron Paramagnetic Resonance (EPR) to characterize its electronic structure. The calculated g-values and hyperfine coupling constants from DFT can be compared directly with experimental EPR spectra to confirm the identity and geometry of the Cbl(II) intermediate within the enzyme active site. pnas.org

The 5'-Deoxyadenosyl Radical: The Ado• radical is the primary catalytic agent. While its extreme reactivity makes direct experimental observation difficult, theoretical models provide detailed insight into its electronic structure and its role in the subsequent hydrogen abstraction from the substrate. Understanding the factors that prevent this powerful radical from engaging in destructive side reactions within the protein active site is an area of active investigation.

Future Directions in Cob I Yrinic Acid A,c Diamide Research

Unraveling Remaining Unknown Steps in Biosynthesis

The biosynthesis of cob(I)yrinic acid a,c-diamide's immediate precursor, cob(II)yrinic acid a,c-diamide, marks the confluence of the oxygen-dependent (aerobic) and oxygen-independent (anaerobic) pathways. However, the subsequent, critical reduction of the central cobalt ion from Co(II) to the super-nucleophilic Co(I) state is an area ripe for further investigation. This reduction is a prerequisite for the attachment of the 5'-deoxyadenosyl group, a key step in forming the active coenzyme.

The enzyme responsible for this transformation is a class of flavoprotein known as Cob(II)yrinic acid a,c-diamide reductase (CobR). While CobR has been purified and characterized from organisms like Pseudomonas denitrificans, the specific gene encoding this enzyme and its detailed regulation are not universally understood across all cobalamin-producing prokaryotes. Comparative genomic studies have revealed that the variable parts of the cobalamin metabolism often include cobalt transport, insertion (chelation), and reduction. nih.govresearchgate.net This suggests that different organisms may employ non-orthologous enzymes (functional analogs without sequence similarity) to carry out this vital reduction step.

Future research must focus on:

Identification of Novel Reductases: Employing functional genomic and proteomic approaches to identify and characterize the CobR enzymes or their functional equivalents in a wider range of bacteria and archaea.

Regulatory Mechanisms: Investigating how the expression and activity of these reductases are controlled in response to cellular cobalt levels, oxygen tension, and the availability of pathway intermediates.

Electron Transfer Partners: Elucidating the specific physiological partners that provide electrons to CobR for the reduction of the FMN cofactor and, subsequently, the corrinoid-bound cobalt.

Clarifying these aspects will fill a significant gap in our understanding of the final steps leading to the formation of cob(I)yrinic acid a,c-diamide, the direct substrate for adenosylation.

Comprehensive Structural and Mechanistic Characterization of Involved Enzymes

A complete understanding of any biosynthetic pathway hinges on the detailed structural and mechanistic knowledge of its constituent enzymes. For the synthesis of cob(I)yrinic acid a,c-diamide, several key enzymes warrant more intensive investigation, particularly through high-resolution structural biology.

Amide-Forming Enzymes: In the anaerobic pathway, the enzyme Cobyrinate a,c-diamide synthase (CbiA) catalyzes the sequential, ATP-dependent amidation of the c- and a-carboxylate groups of cobyrinic acid. semanticscholar.org Mechanistic studies have shown this proceeds via a phosphorylated intermediate. semanticscholar.org In the aerobic pathway, this function is carried out by two separate enzymes, CobB (cobyrinic acid a,c-diamide synthase) and CobQ (cobyric acid synthase), which belong to a distinct family of ATP-dependent amidoligases. nih.gov A major gap in our knowledge is the absence of high-resolution crystal structures for CbiA, CobB, and CobQ. Such structures would be invaluable for:

Visualizing the substrate-binding pockets and identifying key residues responsible for substrate recognition and the specific order of amidation.

Understanding the mechanism of ATP-dependent carboxylate activation.

Explaining the functional differences between the single-enzyme system (CbiA) and the multi-enzyme systems (CobB, CobQ).

Cobalt Reduction and Chelation Machinery: The enzyme that reduces the cobalt center, CobR, has been structurally characterized from Brucella melitensis. The crystal structure reveals a homodimer with a bound FMN cofactor, providing insights into its interaction with NAD(P)H and the corrin (B1236194) substrate. nih.gov However, structural information for CobR from other organisms is needed to understand the diversity of this enzyme family. Furthermore, the cobaltochelatase complex (composed of CobN, CobS, and CobT subunits in the aerobic pathway) which inserts cobalt into hydrogenobyrinic acid a,c-diamide, is a large, multi-component machine whose high-resolution structure remains to be determined. consensus.app

The table below summarizes key enzymes involved in the formation of cob(I)yrinic acid a,c-diamide that are prime targets for future structural and mechanistic studies.

| Enzyme/Complex | Pathway | Function | Research Gap |

| CbiA | Anaerobic | Sequential amidation of cobyrinic acid at a and c positions. | High-resolution 3D structure is needed. |

| CobB | Aerobic | Amidation of hydrogenobyrinic acid at a and c positions. | High-resolution 3D structure is needed. |

| Cobaltochelatase (CobNST) | Aerobic | Inserts Co(II) into hydrogenobyrinic acid a,c-diamide. | High-resolution 3D structure of the complex is needed. |

| Cob(II)yrinic acid a,c-diamide reductase (CobR) | Both | Reduces Co(II) to Co(I) in the diamide (B1670390) intermediate. | Structures from diverse organisms are needed to understand functional variations. |

Table 1: Key Enzymes for Future Characterization

Engineering of Biosynthetic Pathways for Enhanced Understanding and Applications

The complexity of the cobalamin biosynthetic pathway, involving around 30 enzymatic steps, makes it a prime candidate for metabolic engineering and synthetic biology approaches. nih.govnih.gov Reconstructing this pathway in tractable host organisms like Escherichia coli or Bacillus megaterium not only facilitates its study but also opens avenues for industrial production of vitamin B12 and related compounds. nih.govconsensus.appnih.govnih.gov

Future directions in this area include:

Heterologous Host Optimization: While the entire aerobic pathway has been successfully transferred to E. coli, production yields often remain a challenge. nih.gov Future work will focus on optimizing host metabolism to improve the supply of precursors (like uroporphyrinogen III and L-glutamine), cofactors (ATP, SAM, NAD(P)H), and cobalt. consensus.app This involves advanced strategies such as balancing enzyme expression levels, eliminating feedback inhibition by modifying regulatory elements like B12 riboswitches, and reducing flux through competing metabolic pathways (e.g., heme biosynthesis). consensus.app

Creation of Novel Corrinoids: The enzymatic machinery of the pathway can be exploited to create novel "unnatural" corrinoid analogs. By introducing enzymes with altered substrate specificities or feeding the engineered host with modified precursors, it may be possible to generate B12 analogs with new properties. These could serve as valuable molecular probes to study the mechanisms of B12-dependent enzymes or could potentially have therapeutic applications. researchgate.net

Pathway Shuffling and Hybridization: Combining genes from the aerobic and anaerobic pathways from different organisms could lead to the creation of novel, hybrid biosynthetic routes with desirable characteristics, such as improved efficiency or the ability to function under specific industrial fermentation conditions.

These engineering efforts will not only enhance the biotechnological production of a vital nutrient but will also serve as a powerful tool to test our fundamental understanding of the pathway's function and regulation.

Exploration of Evolutionary Relationships among Corrinoid Enzymes

The existence of two distinct—aerobic and anaerobic—pathways for cobalamin biosynthesis, alongside various salvage pathways, points to a rich and complex evolutionary history. mdpi.comnih.gov Comparative genomics and phylogenetic analysis are powerful tools to decode this history and understand how this intricate metabolic capability arose and diversified across the prokaryotic world.

Key evolutionary questions to be addressed include:

Origin of the Pathways: Phylogenetic studies of core biosynthetic enzymes suggest that the capacity to synthesize corrins may date back to the Last Universal Common Ancestor (LUCA), with the aerobic and anaerobic branches diverging later. researchgate.net Further analysis of enzymes from a broader range of deeply branching bacteria and archaea is needed to solidify this hypothesis.

Horizontal Gene Transfer (HGT): The patchy distribution of cobalamin synthesis and dependency across bacterial and archaeal phyla suggests that HGT has played a significant role in disseminating the pathway. nih.govnih.gov Future research can map the specific instances of HGT, revealing how organisms have acquired the ability to produce or salvage corrinoids from their environment.

Convergent and Divergent Evolution: The enzymes of the two pathways provide fascinating case studies in molecular evolution. While many steps are catalyzed by homologous enzymes, some, like the adenosyltransferases, appear to be examples of convergent evolution, where unrelated proteins evolved to perform the same function. royalsocietypublishing.org In contrast, enzymes like the amidases (CbiA vs. CobB) represent divergent solutions to the same chemical problem. Detailed phylogenetic and structural comparisons will illuminate the evolutionary pressures that shaped these biocatalysts.

Understanding the evolutionary trajectory of the cobalamin pathway provides a framework for discovering novel enzymatic functions and appreciating the metabolic interdependence that shapes microbial communities. nih.gov

Q & A

Q. What assay methods are used to measure cob(I)yrinic acid a,c-diamide reductase activity?

Cob(I)yrinic acid a,c-diamide reductase activity is typically assayed using two complementary approaches:

- Assay 1 : Trapping the Co(I)-corrinoid product with iodoacetic acid to form a stable carboxymethyl derivative. The reaction mixture includes NADH, FMN, glucose oxidase, catalase, and anaerobic conditions to prevent oxidation. Activity is quantified via HPLC coupled with a radioactivity detector .

- Assay 2 : In situ adenosylation of Co(I)-corrinoid using cob(I)alamin adenosyltransferase and [¹⁴C]ATP. The adenosylated product is analyzed by HPLC .

Both assays require strict anaerobic conditions (argon atmosphere) and a temperature of 30°C for optimal results.

Q. What is the role of cob(I)yrinic acid a,c-diamide in vitamin B12 biosynthesis?

Cob(I)yrinic acid a,c-diamide is a critical intermediate in the anaerobic cobalamin pathway. It is formed after cobalt insertion into hydrogenobyrinic acid a,c-diamide and serves as the substrate for adenosylation by cob(I)alamin adenosyltransferase, yielding adenosylcobyrinic acid a,c-diamide. This step precedes amidation and nucleotide loop assembly to form adenosylcobalamin (vitamin B12) .

Q. Which cofactors are essential for cob(I)yrinic acid a,c-diamide reductase activity?

The enzyme is an NADH-dependent flavoprotein requiring FMN as a cofactor. NADH provides reducing equivalents (Km = 105 ± 18 μM), while FMN acts as an electron carrier (Km = 5.9 ± 1.2 μM). Activity is negligible with NADPH or in the absence of flavins .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported Km values for cob(I)yrinic acid a,c-diamide reductase across studies?

Variations in Km values may arise from differences in:

- Buffer composition : Tris-HCl (pH 8.0) with 15% glycerol stabilizes enzyme activity .

- Cofactor purity : FMN must be freshly prepared to avoid degradation.

- Enzyme source : Pseudomonas denitrificans reductase has a Vmax of ~300 kU/mg, while Clostridium tetanomorphum homologs may exhibit different kinetics .

Standardizing assay conditions and validating cofactor concentrations via spectrophotometry are recommended.

Q. How can enzyme instability during purification be mitigated?

- Stabilization agents : Include 250 μM dithiothreitol (DTT) and 15% glycerol in purification buffers to prevent oxidation and aggregation .

- Cofactor supplementation : Adding 50 μM FMN during affinity chromatography (e.g., FMN-agarose columns) preserves activity .

- Rapid processing : Use Centriprep concentrators to minimize exposure to aerobic conditions .

Q. How does cob(I)yrinic acid a,c-diamide reductase activity differ between Pseudomonas denitrificans and Clostridium species?

- Structural differences : P. denitrificans reductase is a homodimer (30 kDa) with an N-terminal sequence of MEKTRL, distinct from Clostridium enzymes .

- Cofactor specificity : P. denitrificans prefers FMN, while Clostridium may utilize alternative flavins .

- Physiological context : P. denitrificans operates in aerobic-anaerobic transitions, requiring tighter cofactor regulation compared to strictly anaerobic Clostridium .

Q. What strategies address conflicting data on cobalt insertion timing in cobyrinic acid a,c-diamide synthesis?

- Isotopic labeling : Use <sup>59</sup>Co NMR to track cobalt incorporation into hydrogenobyrinic acid a,c-diamide .

- Enzyme inhibition : Competitive inhibitors like hydrogenobyrinic acid a,c-diamide can clarify substrate specificity .

- Genetic knockouts : Disrupt cbiX (cobaltochelatase) in Geobacter sulfurreducens to isolate intermediates .

Methodological Tables

Q. Table 1. Key Kinetic Parameters for Cob(I)yrinic Acid a,c-Diamide Reductase

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Km (NADH) | 105 ± 18 μM | 20 μM substrate, pH 8.0 | |

| Km (FMN) | 5.9 ± 1.2 μM | 20 μM substrate, pH 8.0 | |

| Vmax | ~300 kU/mg | 30°C, anaerobic | |

| pH Optimum | 8.0–8.5 | Tris-HCl buffer |

Q. Table 2. Key Enzymes in Cob(I)yrinic Acid a,c-Diamide Metabolism

Retrosynthesis Analysis